5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
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Overview
Description
5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives, furan derivatives, and thiadiazole derivatives. Common synthetic routes may involve:
Step 1: Formation of the furan ring through cyclization reactions.
Step 2: Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
Step 3: Formation of the thiadiazole ring through cyclization of appropriate precursors.
Step 4: Coupling of the furan, dichlorophenyl, and thiadiazole moieties under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan carboxamides, thiadiazole derivatives, and dichlorophenyl compounds. Examples include:
- 5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide
- 2-methyl-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-3-carboxamide
- 5-(2,4-dichlorophenyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-15-20-17(26-22-15)21-16(24)12-7-14(25-9(12)2)11-4-3-10(18)6-13(11)19/h3-4,6-7H,5H2,1-2H3,(H,20,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXTPXDMJVEBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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